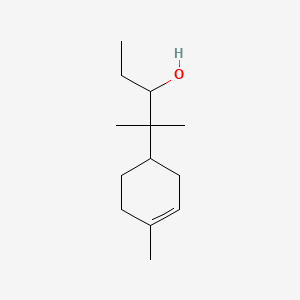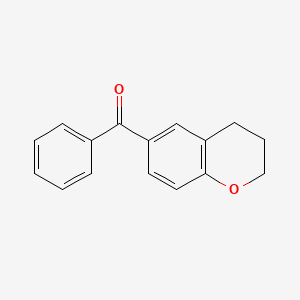
Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chroman, 6-benzoyl- is a derivative of chroman, a heterocyclic compound containing a benzene ring fused to a pyran ring. Chroman derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and material science . The 6-benzoyl substitution adds a benzoyl group at the 6th position of the chroman ring, which can significantly alter its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chroman, 6-benzoyl- typically involves the reaction of 2-bromobenzoic acids with resorcinol in the presence of copper sulfate (CuSO₄) and sodium hydroxide (NaOH) to form the intermediate compounds . These intermediates can then undergo further reactions to introduce the benzoyl group at the 6th position.
Industrial Production Methods
Industrial production methods for chroman derivatives often involve large-scale chemical synthesis using similar reaction conditions as described above. The process may include additional steps for purification and isolation of the desired product to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Chroman, 6-benzoyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form chromanones or chromones.
Reduction: Reduction reactions can convert chroman, 6-benzoyl- to its corresponding alcohols or hydrocarbons.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chromanones, while reduction can produce chromanols .
Aplicaciones Científicas De Investigación
Chroman, 6-benzoyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of chroman, 6-benzoyl- involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
Chroman-4-one: A closely related compound with a similar structure but different biological activities.
Chroman-2-one: Another derivative with distinct chemical properties and applications.
Chromone: A compound with a double bond between C-2 and C-3, exhibiting different pharmacological activities.
Uniqueness
Chroman, 6-benzoyl- is unique due to the presence of the benzoyl group at the 6th position, which can significantly influence its chemical reactivity and biological activity compared to other chroman derivatives .
Propiedades
Número CAS |
101019-00-5 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-chromen-6-yl(phenyl)methanone |
InChI |
InChI=1S/C16H14O2/c17-16(12-5-2-1-3-6-12)14-8-9-15-13(11-14)7-4-10-18-15/h1-3,5-6,8-9,11H,4,7,10H2 |
Clave InChI |
KWCNVCDEENIFOA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12672056.png)
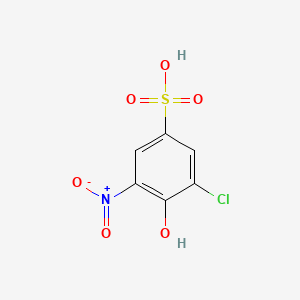

![4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B12672083.png)
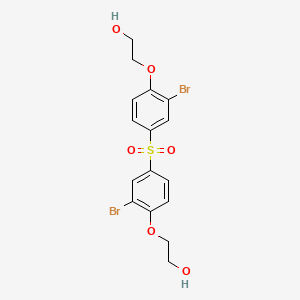


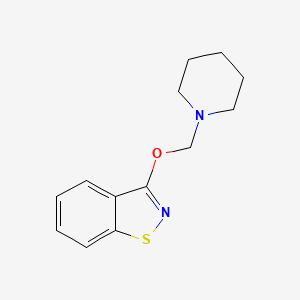

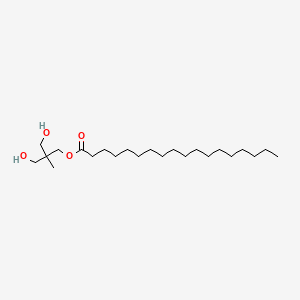
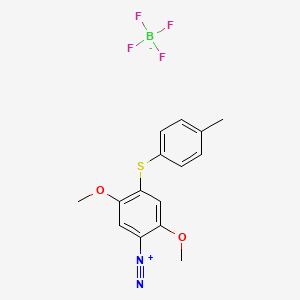
![5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12672128.png)

